molecular formula C17H18ClFN4O B2381620 2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide CAS No. 1396686-75-1

2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B2381620
CAS No.: 1396686-75-1
M. Wt: 348.81
InChI Key: COXXNJCPEROLPX-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a pyrimidinyl and piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of chloro and fluoro substituents. The pyrimidinyl and piperidinyl groups are then attached through nucleophilic substitution reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Purification techniques, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in oncology and neurology.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzamide
  • N-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide
  • 6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide

Uniqueness

2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c1-11-5-7-23(8-6-11)15-9-14(20-10-21-15)22-17(24)16-12(18)3-2-4-13(16)19/h2-4,9-11H,5-8H2,1H3,(H,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXXNJCPEROLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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